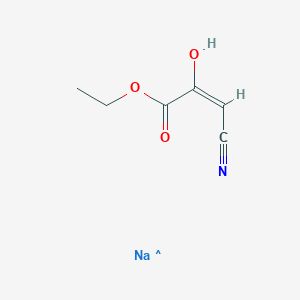

2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-” is a chemical compound. It is also known as Ethyl α- (ethoxymethylene)-α-cyanoacetate, Ethyl (ethoxymethylene)cyanoacetate, Ethyl cyano (ethoxymethylene)acetate, Ethyl 2-cyano-3-ethoxyacrylate, Ethyl 3-ethoxy-2-cyanoacrylate, 2- (Ethoxymethylene)-2-cyanoacetic acid ethyl ester, Ethyl 2-cyano-3-ethoxy-2-propenoate .

Molecular Structure Analysis

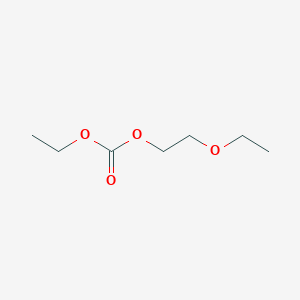

The molecular formula of this compound is C8H11NO3 and its molecular weight is 169.1778 . The IUPAC Standard InChI is InChI=1S/C8H11NO3/c1-3-11-6-7 (5-9)8 (10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ .科学的研究の応用

Biodegradation and Environmental Fate

Esters, such as ethyl tert-butyl ether (ETBE), undergo biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, showcasing the potential for bioremediation strategies in contaminated environments. The degradation pathway involves hydroxylation, leading to various intermediates, indicating a complex biodegradation mechanism that could inform environmental management practices for ester contaminants (Thornton et al., 2020).

Anticancer Potentials

Cinnamic acid derivatives, closely related to propenoic acid esters, have been extensively studied for their anticancer properties. These compounds interact with various molecular targets, showing potential in anticancer therapies. Their mechanisms include modulating transcription factors, inhibiting tumor growth, and inducing apoptosis in cancer cells. This highlights the therapeutic potential of esters and their derivatives in oncology (De et al., 2011).

Cosmetic Applications

Hydroxycinnamic acids and their derivatives, including esters, exhibit significant cosmeceutical significance. They offer antioxidant, anti-inflammatory, and UV protective effects, making them valuable in anti-aging, anti-inflammatory, and skin-protective cosmetic formulations. Their multifunctional nature underscores the potential of esters in developing advanced cosmeceutical products (Taofiq et al., 2017).

Environmental Toxicology

The chronic aquatic toxicity of phthalate ester plasticizers demonstrates the environmental impact of ester compounds. While certain esters do not adversely affect aquatic organisms, the presence of others can disrupt ecosystem functioning. This underscores the importance of understanding the environmental fate and toxicity of esters, informing policies and practices for environmental protection (Staples et al., 2011).

Membrane Structure and Dynamics

Studies on poly(ethylene-co-methacrylic acid) ionomers, which include ester functionalities, reveal insights into membrane structure and dynamics. Electron spin resonance (ESR) studies of these ionomers show the self-assembling behavior and mobility within ionic aggregates, important for applications in fuel cells and membrane technologies (Kutsumizu & Schlick, 2005).

Safety and Hazards

While specific safety and hazard information for “2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-” is not available, a related compound, ethyl acrylate, has been identified as a potential concern to human health based on its classification by international organizations as a substance that was found to cause cancer in laboratory animals .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-' involves the reaction of ethyl cyanoacetate with sodium hydroxide to form sodium ethyl cyanoacetate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-cyano-3-oxobutanoate. The final step involves the reaction of ethyl 2-cyano-3-oxobutanoate with hydroxylamine hydrochloride and sodium hydroxide to form the desired compound.", "Starting Materials": [ "Ethyl cyanoacetate", "Sodium hydroxide", "Ethyl chloroformate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium hydroxide to form sodium ethyl cyanoacetate.", "Step 2: Sodium ethyl cyanoacetate is reacted with ethyl chloroformate to form ethyl 2-cyano-3-oxobutanoate.", "Step 3: Ethyl 2-cyano-3-oxobutanoate is reacted with hydroxylamine hydrochloride and sodium hydroxide to form the desired compound." ] } | |

CAS番号 |

627076-29-3 |

分子式 |

C6H6NNaO3 |

分子量 |

163.11 g/mol |

IUPAC名 |

sodium;1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate |

InChI |

InChI=1S/C6H7NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1 |

InChIキー |

UJIPHZNUWCAKEM-UHFFFAOYSA-M |

異性体SMILES |

CCOC(=O)/C(=C\C#N)/O.[Na] |

SMILES |

CCOC(=O)C(=CC#N)O.[Na] |

正規SMILES |

CCOC(=O)C(=CC#N)[O-].[Na+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)

![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)